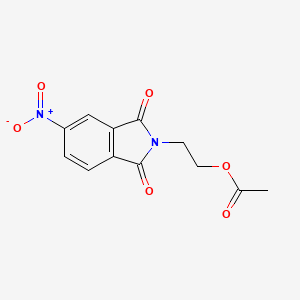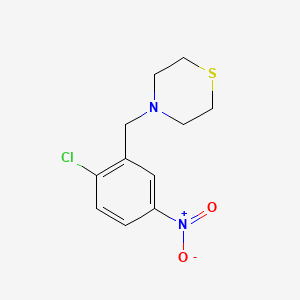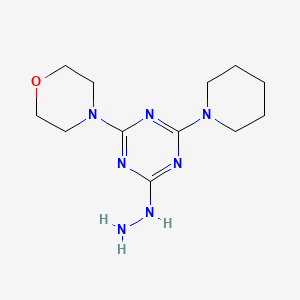
6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinol derivatives, including "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol," often involves multi-step chemical reactions that include cyclization, nitration, chlorination, and condensation steps. For example, Anzini et al. (1991) describe synthetic pathways for quinoline derivatives, highlighting methods that could be relevant for synthesizing the subject compound through intermediate stages and reactions with chloroquinoline derivatives (Anzini, Cappelli, & Vomero, 1991). Additionally, Patel and Vohra (2006) discuss the synthesis of quinolinol compounds, providing insights into the chemical processes that might be applied to our compound of interest (Patel & Vohra, 2006).
Molecular Structure Analysis
The molecular structure of "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol" is characterized by the presence of a quinolinol core, substituted by a piperidinylmethyl group and chloro and methyl groups at specific positions. The structural features influence the compound's electronic configuration and chemical reactivity. Studies like those by Arulraj et al. (2019) on similar compounds provide insights into molecular structure through crystal structure analysis and DFT calculations, offering a basis for understanding the electronic and geometric properties of quinolinol derivatives (Arulraj, Sivakumar, Rajkumar, Jasinski, Kaur, & Thiruvalluvar, 2019).
Chemical Reactions and Properties
Quinolinol derivatives participate in a variety of chemical reactions, including N-alkylation, cyclization, and cross-coupling reactions. Roopan and Khan (2010) discuss the N-alkylation of quinoline derivatives using ZnO nanorods as a catalyst, illustrating the type of chemical transformations that "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol" might undergo (Roopan & Khan, 2010).
Physical Properties Analysis
The physical properties of "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol," such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For instance, the work by Sapochak et al. (2001) on methyl-substituted quinolinolato chelates discusses how structural modifications affect physical properties like photoluminescence and thermal stability, providing a framework for understanding the physical characteristics of our compound (Sapochak, Padmaperuma, Washton, Endrino, Schmett, Marshall, Fogarty, Burrows, & Forrest, 2001).
Propiedades
IUPAC Name |
6-chloro-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMLFYIPWORRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6806135 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}piperidine-1-carboxylate](/img/structure/B5656452.png)
![4-fluoro-N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5656457.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5656465.png)
![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)



![1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine](/img/structure/B5656499.png)
![4-{1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5656523.png)

![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)